

# Application Notes and Protocols for the Suzuki Coupling of 4-iodobiphenyl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-iodobiphenyl**

Cat. No.: **B074954**

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This document provides a comprehensive guide to the experimental procedure for the Suzuki-Miyaura cross-coupling reaction of **4-iodobiphenyl**. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[1][2]

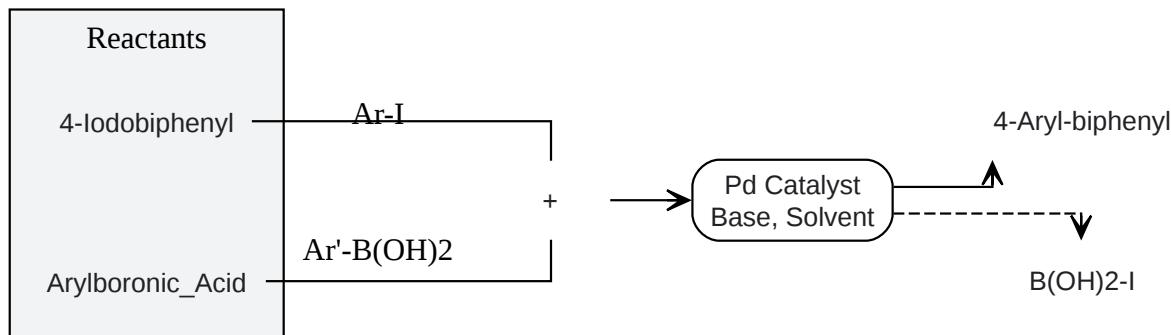
## Introduction

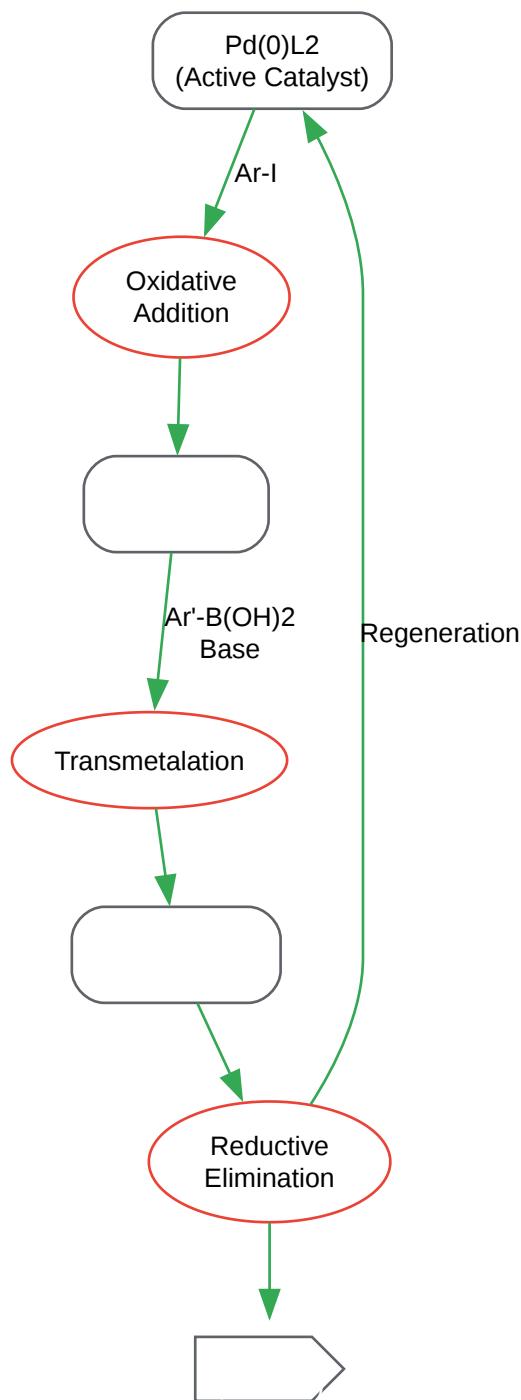
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[3][4] Aryl iodides, such as **4-iodobiphenyl**, are highly reactive electrophiles in this transformation due to the relatively weak carbon-iodine bond.[5] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][6][7] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired biaryl product.[2]

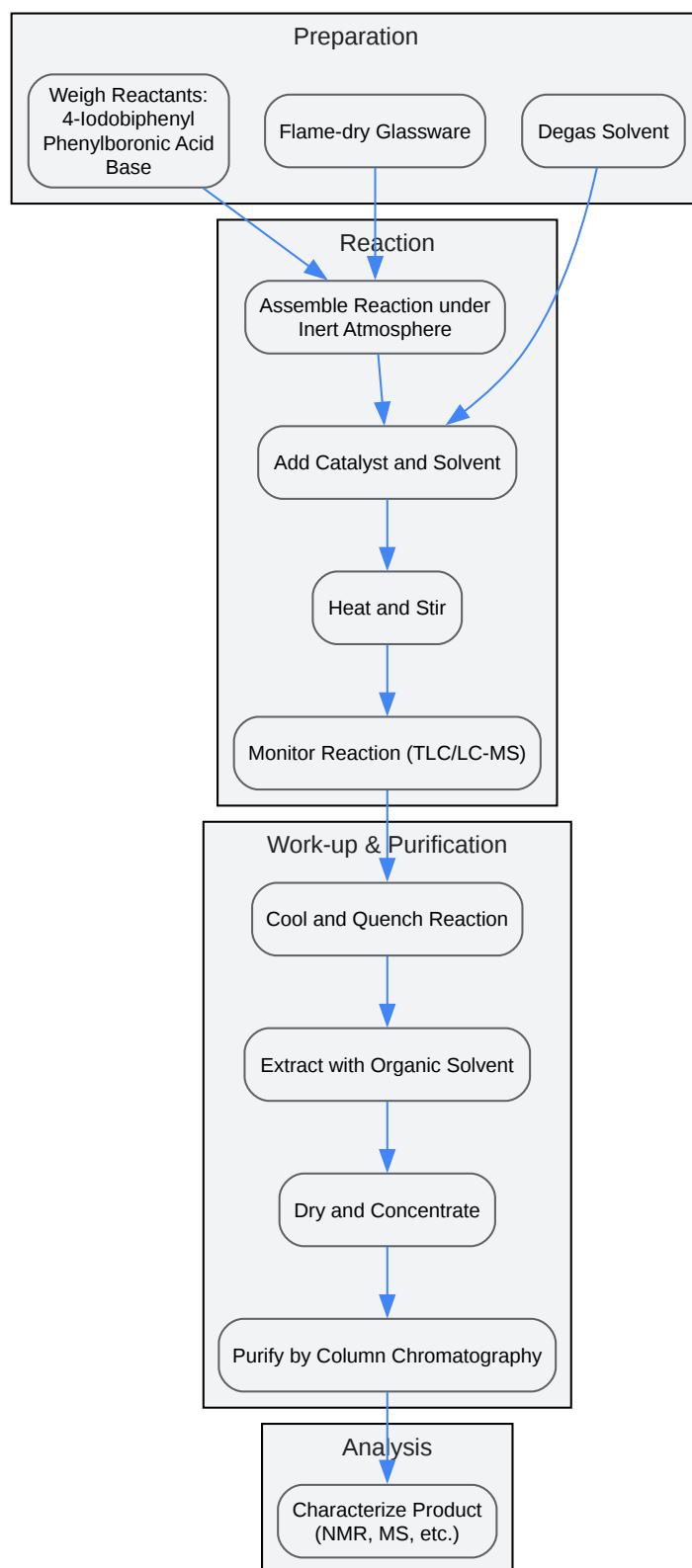
## General Reaction Scheme

The general scheme for the Suzuki coupling of **4-iodobiphenyl** with an arylboronic acid is depicted below:

Scheme 1: Suzuki-Miyaura coupling of **4-iodobiphenyl**.





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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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